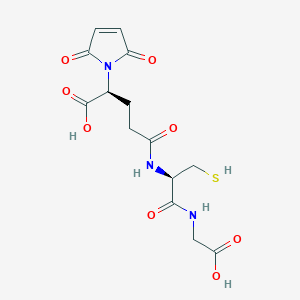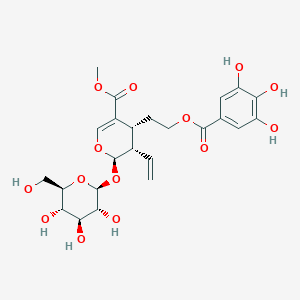
Cornuside
Übersicht
Beschreibung
Cornuside is an iridoid glycoside from Cornus officinalis . It has the activities of anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotection .
Synthesis Analysis
Cornuside is isolated from the fruit of Cornus officinalis . It has been found to have beneficial actions on memory deficits in a triple-transgenic mice model of Alzheimer’s Disease (3 × Tg-AD) .
Molecular Structure Analysis
The molecular formula of Cornuside is C24H30O14 . Its molecular weight is 542.49 g/mol .
Chemical Reactions Analysis
Cornuside has been demonstrated to dilate vascular smooth muscle through endothelium-dependent nitric oxide signaling . It also showed anti-inflammatory activity in the lipopolysaccharide (LPS)-induced inflammation model via the inhibition of NF-κB activity .
Physical And Chemical Properties Analysis
Cornuside is a secoiridoid glucoside compound . More detailed physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
Cornuside is an iridoid glycoside from Cornus officinalis, with the activities of anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotection . It has been found to be a potential agent against Alzheimer’s disease . In a study using a triple-transgenic mice model of Alzheimer’s disease (3 × Tg-AD), cornuside was found to alleviate neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage . It also reduced the release of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), lowered the level of malondialdehyde (MDA), and increased the activity of superoxide dismutase (SOD) and the level of glutathione peroxidase (GSH-Px) .
Cognitive Function Improvement
Cornuside has been discovered to improve learning and memory in Alzheimer’s disease mice . It significantly ameliorated cognitive function of AD mice in a series of behavioral tests, including Morris water maze test, nest building test, novel object recognition test, and step-down test . It could attenuate neuronal injury, and promote cholinergic synaptic transmission by restoring the level of acetylcholine (ACh) via inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as facilitating choline acetyltransferase (ChAT) .
Anti-Inflammatory and Anti-Oxidative Effects
Cornuside inhibited oxidative stress levels amplified as decreased malondialdehyde (MDA), by inhibiting TXNIP expression, improving total anti-oxidative capacity (TAOC), raising activities of superoxide dismutase (SOD) and catalase (CAT) . It also reduced the activation of microglia and astrocytes, decreased the level of proinflammatory factors TNF-α, IL-6, IL-1β, iNOS and COX2 via interfering RAGE-mediated IKK-IκB-NF-κB phosphorylation .
Sepsis Treatment
Cornuside, which is a product extracted from the fruit of Cornus officinalis Seib, is a natural bis-iridoid glycoside with the therapeutic effects of suppressing inflammation and regulating immune responses . However, the mechanism of action of Cornuside and impact on sepsis is still unclear .
Wirkmechanismus
Target of Action
Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . Cornuside also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .
Mode of Action
Cornuside interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . Cornuside also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .
Biochemical Pathways
Cornuside affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .
Result of Action
Cornuside has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .
Action Environment
Environmental factors can influence the action of Cornuside. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which Cornuside is derived . .
Eigenschaften
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cornuside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



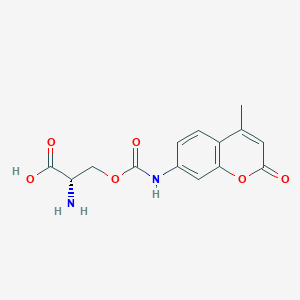
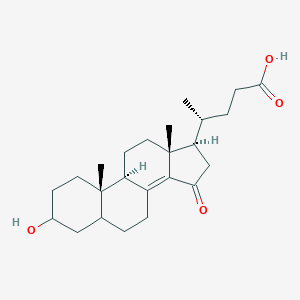

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
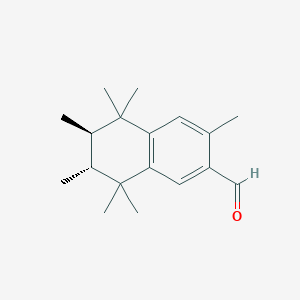

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
